
Ramiprilat-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramiprilat-d4 (hydrochloride) is a deuterated form of Ramiprilat, which is the active metabolite of Ramipril. Ramiprilat is a potent angiotensin-converting enzyme (ACE) inhibitor, widely used in the treatment of hypertension and heart failure. The deuterated version, Ramiprilat-d4, is often used in scientific research to study the pharmacokinetics and metabolism of Ramiprilat due to its stability and distinguishable mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ramiprilat-d4 (hydrochloride) involves the deuteration of Ramiprilat. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Ramiprilat molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated Ramiprilat is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Ramiprilat-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents.
Purification: Employing techniques such as crystallization or chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to confirm the deuterium incorporation and the absence of impurities.
Chemical Reactions Analysis
Types of Reactions: Ramiprilat-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in Ramiprilat-d4 can be hydrolyzed to produce the active carboxylic acid form.
Oxidation: Ramiprilat-d4 can undergo oxidation reactions, particularly at the sulfur atom in the molecule.
Substitution: The deuterium atoms in Ramiprilat-d4 can be replaced by hydrogen under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Deuterium-hydrogen exchange can occur in the presence of catalysts such as palladium on carbon.
Major Products:
Hydrolysis: Produces the active carboxylic acid form of Ramiprilat-d4.
Oxidation: Results in oxidized derivatives of Ramiprilat-d4.
Substitution: Leads to the formation of non-deuterated Ramiprilat.
Scientific Research Applications
Ramiprilat-d4 (hydrochloride) is extensively used in scientific research due to its unique properties:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Ramiprilat.
Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites of Ramiprilat.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Analytical Chemistry: Employed as an internal standard in mass spectrometry due to its distinguishable mass.
Mechanism of Action
Ramiprilat-d4 (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Ramiprilat-d4 reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Benazepril: Another ACE inhibitor with similar pharmacological effects.
Fosinopril: An ACE inhibitor with a different chemical structure but similar therapeutic uses.
Quinapril: Another ACE inhibitor used for hypertension and heart failure.
Uniqueness of Ramiprilat-d4 (hydrochloride):
Deuterium Labeling: The presence of deuterium atoms makes Ramiprilat-d4 unique, allowing for precise tracking in pharmacokinetic studies.
Stability: Deuterium incorporation enhances the stability of the compound, making it suitable for long-term studies
Ramiprilat-d4 (hydrochloride) stands out due to its deuterium labeling, which provides significant advantages in scientific research, particularly in the fields of pharmacokinetics and metabolism.
Properties
Molecular Formula |
C21H29ClN2O5 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(2S,3aS,6aS)-1-[2-[[(1R)-1-carboxy-3-phenylpropyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13?,15-,16+,17-,18-;/m0./s1/i1D3,13D; |
InChI Key |
RDOAXUOAUIEDLE-NRCZZWSKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O.Cl |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


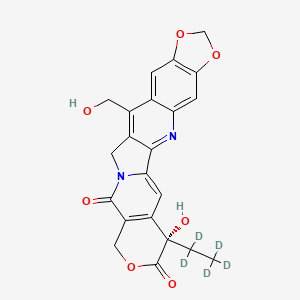
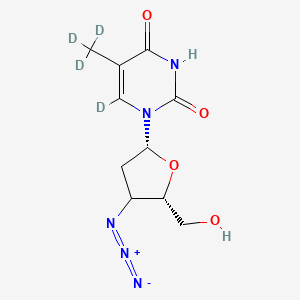
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
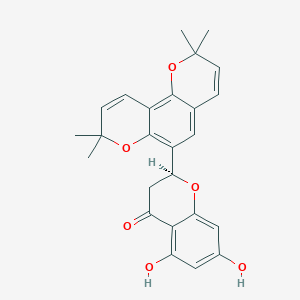
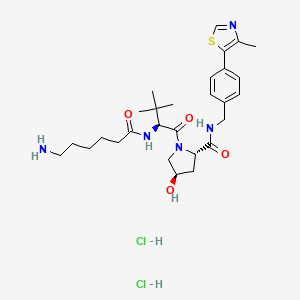
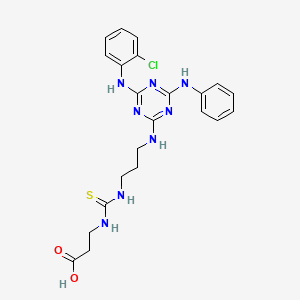

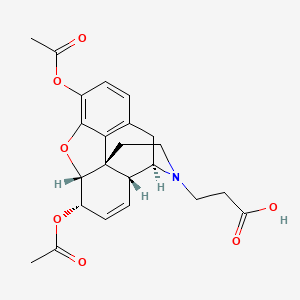
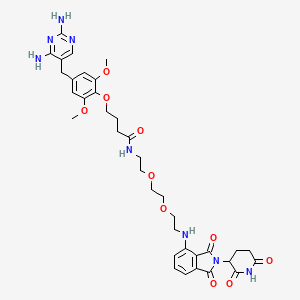
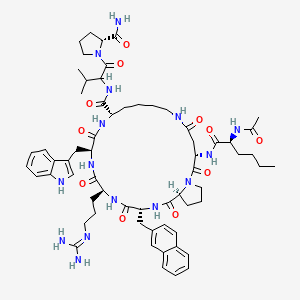
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)
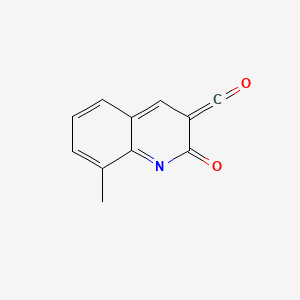

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
